molecular formula C15H19N5O3 B15122028 2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine

2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine

Cat. No.: B15122028
M. Wt: 317.34 g/mol
InChI Key: IKQSDJXUBORSEE-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes methoxy groups, a pyrrolidine ring, and a pyridine moiety

Preparation Methods

The synthesis of 2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazine core: This can be achieved by reacting cyanuric chloride with methanol under basic conditions to introduce the methoxy groups at the 2 and 4 positions.

    Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazine core.

    Attachment of the pyridine moiety: The final step involves the coupling of the pyridine moiety to the pyrrolidine ring, which can be achieved through an etherification reaction using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups and other substituents on the triazine ring can be replaced through nucleophilic or electrophilic substitution reactions, using reagents such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials, particularly in the development of new organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,4-Dimethoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3,5-triazine can be compared with other similar compounds, such as:

    2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: This compound also contains a triazine core but with three pyridine substituents, making it structurally similar yet distinct in its reactivity and applications.

    2-Chloro-4,6-dimethoxy-1,3,5-triazine:

Properties

Molecular Formula

C15H19N5O3

Molecular Weight

317.34 g/mol

IUPAC Name

2,4-dimethoxy-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-1,3,5-triazine

InChI

InChI=1S/C15H19N5O3/c1-10-8-16-6-4-12(10)23-11-5-7-20(9-11)13-17-14(21-2)19-15(18-13)22-3/h4,6,8,11H,5,7,9H2,1-3H3

InChI Key

IKQSDJXUBORSEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC(=NC(=N3)OC)OC

Origin of Product

United States

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